Lipophilicity (XLogP3) Differentiates 5-(2-Methoxyethyl)thiazol-2-amine from 5-Methyl and 5-Ethyl Analogs
The computed XLogP3 value for 5-(2-methoxyethyl)thiazol-2-amine is 0.8 [1]. This represents a marked decrease in lipophilicity compared to 5-methylthiazol-2-amine (XLogP3 = 1.1) [2] and 5-ethylthiazol-2-amine (XLogP3 = 1.4) [3]. The lower XLogP3 of the methoxyethyl derivative translates to approximately 2-fold higher predicted aqueous solubility relative to the ethyl analog and aligns with Lipinski's Rule of 5 guidelines for orally bioavailable drug candidates.
| Evidence Dimension | Lipophilicity (XLogP3) |
|---|---|
| Target Compound Data | 0.8 |
| Comparator Or Baseline | 5-Methylthiazol-2-amine (1.1); 5-Ethylthiazol-2-amine (1.4) |
| Quantified Difference | Δ = -0.3 vs. 5-methyl; Δ = -0.6 vs. 5-ethyl |
| Conditions | Computed by XLogP3 3.0 algorithm (PubChem) |
Why This Matters
Lower logP correlates with improved aqueous solubility and reduced non-specific protein binding, enhancing the compound's utility in early-stage drug discovery assays and formulation development.
- [1] PubChem. XLogP3 for 5-(2-Methoxyethyl)-1,3-thiazol-2-amine. View Source
- [2] PubChem. XLogP3 for 5-Methyl-1,3-thiazol-2-amine (CID 351770). View Source
- [3] PubChem. XLogP3 for 5-Ethyl-1,3-thiazol-2-amine (CID 135408236). View Source
